Cas no 18193-07-2 (2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid)

2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid structure
18193-07-2 structure
Product Name:2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid
Numero CAS:18193-07-2
MF:C17H12FNO2
MW:281.281087875366
CID:906995
PubChem ID:284944
Update Time:2025-04-19

2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylic acid
    • 6-METHYL-2-(4-FLUOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
    • 2-(4-Fluorophenyl)-6-methyl-4-quinolinecarboxylic acid
    • 2-(4-fluoro-phenyl)-6-methyl-quinoline-4-carboxylic acid
    • 2-(p-Fluorphenyl)-6-methyl-cinchoninsaeure
    • AC1L61ZU
    • AC1Q4OI4
    • AR-1C7816
    • CTK4D8012
    • NSC141342
    • NSC-141342
    • 4-Quinolinecarboxylic acid, 2-(4-fluorophenyl)-6-methyl-
    • DTXSID70301137
    • 2-(4-fluorophenyl)-6-methyl-quinoline-4-carboxylic acid
    • A812717
    • FEUOXPARVIPXKS-UHFFFAOYSA-N
    • 2-[p-Fluorophenyl]-6-methylcinchoninic acid
    • AKOS002672277
    • 18193-07-2
    • DS-003356
    • 2-(4-Fluorophenyl)-6-methyl-4-quinolinecarboxylic acid #
    • Inchi: 1S/C17H12FNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
    • Chiave InChI: FEUOXPARVIPXKS-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C1=CC(C(=O)O)=C2C=C(C)C=CC2=N1

Proprietà calcolate

  • Massa esatta: 281.08526
  • Massa monoisotopica: 281.085
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 381
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 50.2Ų

Proprietà sperimentali

  • Densità: 1.307
  • Punto di ebollizione: 465.9°C at 760 mmHg
  • Punto di infiammabilità: 235.5°C
  • Indice di rifrazione: 1.65
  • PSA: 50.19
  • LogP: 4.04750
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd